tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
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Overview
Description
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of azabicyclohexane and is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reaction vessels and more stringent control over reaction parameters to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors.
Medicine: Potential use in drug development for its unique structural properties.
Industry: Used in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes, affecting their activity and thus influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
What sets tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate apart is its specific structural configuration, which imparts unique reactivity and interaction profiles compared to other similar compounds .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-7-5-12-6-11(7,8)4/h7-8,12H,5-6H2,1-4H3,(H,13,14)/t7?,8?,11-/m0/s1 |
InChI Key |
ZQIUFRBBBFTUFM-AYVLWNQUSA-N |
Isomeric SMILES |
C[C@]12CNCC1C2NC(=O)OC(C)(C)C |
Canonical SMILES |
CC12CNCC1C2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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